Adamantane
Overview
Description
Adamantane is an organic compound with the formula C₁₀H₁₆, characterized by a tricyclic structure that resembles the diamond lattice. This unique structure makes this compound the simplest member of the diamondoid family. It was first isolated from petroleum in 1933 and has since become a subject of extensive research due to its remarkable stability and rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first successful synthesis of adamantane was achieved by Vladimir Prelog and colleagues in 1941 through the rearrangement of bicyclo[3.3.1]nonane derivatives using Lewis acids . Another common method involves the catalytic hydrogenation of dicyclopentadiene, followed by a series of rearrangements and dehydrogenations .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic isomerization of tetrahydrodicyclopentadiene. This process is favored due to its efficiency and the availability of raw materials. The reaction is usually carried out in the presence of a strong acid catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Adamantane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adamantanone using oxidizing agents like potassium permanganate.
Reduction: Reduction of adamantanone can yield adamantanol.
Substitution: Halogenation of this compound can produce haloadamantanes, which are useful intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a radical initiator.
Major Products
Adamantanone: Formed through oxidation.
Adamantanol: Formed through reduction.
Haloadamantanes: Formed through halogenation.
Scientific Research Applications
Adamantane and its derivatives have found applications in various fields:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: this compound derivatives, such as amantadine, are used as antiviral agents.
Industry: Used in the production of high-performance lubricants and polymeric materials.
Mechanism of Action
The mechanism of action of adamantane derivatives varies depending on their application. For instance, amantadine exerts its antiviral effects by inhibiting the uncoating of the influenza A virus, while its antiparkinsonian effects are thought to be due to the release of dopamine and inhibition of its reuptake . Memantine, on the other hand, acts as an NMDA receptor antagonist, which helps in reducing the excitotoxicity associated with Alzheimer’s disease .
Comparison with Similar Compounds
Adamantane is often compared with other diamondoids such as diamantane and triamantane. These compounds share a similar cage-like structure but differ in the number of fused cyclohexane rings. This compound is unique due to its simplicity and ease of functionalization, making it a versatile scaffold for various applications .
Similar Compounds
Diamantane: C₁₄H₂₀
Triamantane: C₁₈H₂₄
Tetramantane: C₂₂H₂₈
This compound’s unique structure and properties make it a valuable compound in both scientific research and industrial applications. Its derivatives continue to be explored for new therapeutic and material science applications, highlighting its significance in modern chemistry.
Properties
IUPAC Name |
adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
Record name | Adamantane | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Adamantane | |
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CAS No. |
281-23-2 | |
Record name | Adamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adamantane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |
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Record name | ADAMANTANE | |
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Record name | Tricyclo[3.3.1.13,7]decane | |
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Record name | Adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
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Record name | Tricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |
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Record name | ADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Adamantane is a highly symmetrical, lipophilic molecule.
- Spectroscopic Data:
- 1H NMR: Shows characteristic signals for the different proton environments within the this compound cage. []
- 13C NMR: Exhibits distinct peaks corresponding to the unique carbon atoms in the this compound structure. [, ]
- IR Spectroscopy: Displays absorption bands associated with the stretching and bending vibrations of C-H and C-C bonds present in the molecule. []
A: this compound's rigid, cage-like structure confers exceptional thermal stability. [] This characteristic has led to its incorporation into polymers to enhance their thermal properties. For instance, incorporating this compound units into fluoroalkanoyl peroxide-derived oligomers resulted in enhanced thermal stability compared to their non-adamantane counterparts. [] This stability makes this compound derivatives attractive for various applications, including high-temperature materials and coatings.
A: While this compound itself is not typically used as a catalyst, its unique structure and the ability to introduce various functional groups make it a versatile building block for designing catalysts. For instance, researchers have explored the catalytic activity of molybdenum-containing polyoxometalate and this compound hybrid compounds. [] These hybrid molecules show promise in various catalytic applications due to the combined properties of the polyoxometalate and this compound moieties.
ANone: Computational methods play a crucial role in understanding this compound's interactions with biological targets and designing novel derivatives.
- Docking simulations: Used to predict the binding modes and affinities of this compound derivatives to enzymes like dengue virus mRNA cap methyltransferase (NS5MTaseDV). [] These simulations guide the development of more potent and selective inhibitors.
- Molecular dynamics (MD) simulations: Employ MD simulations to investigate the dynamic behavior of this compound derivatives in complex with their targets. [] These simulations provide insights into the stability of the interactions and the conformational changes induced upon binding.
- Quantitative Structure-Activity Relationship (QSAR) models: Develop QSAR models to correlate the structural features of this compound derivatives with their biological activities. [, ] These models are invaluable for predicting the potency and selectivity of new compounds before synthesis.
ANone: The SAR of this compound derivatives is well-studied, especially in the context of antiviral and NMDA receptor antagonist activity.
- Influenza A M2 inhibitors: Small changes in the this compound framework, such as the introduction of methyl groups, can significantly impact the antiviral activity and resistance profile. [, ]
- NMDA receptor antagonists: The nature and position of substituents on the this compound cage influence their binding affinity and selectivity for the NMDA receptor. [, ] For example, memantine's 3,5-dimethyl substitution contributes to its favorable pharmacological profile.
A: While specific SHE regulations for this compound are not detailed in the provided research, researchers and manufacturers must adhere to relevant chemical safety guidelines and regulations during its synthesis, handling, and disposal. []
A: * In vitro: this compound derivatives have demonstrated efficacy against influenza A virus and as NMDA receptor antagonists in cell-based assays. [, , ] * In vivo: Animal models have been instrumental in evaluating the efficacy and safety of this compound-based drugs. For example, studies have investigated the effects of this compound derivatives in rodent models of cerebral ischemia. []
A: Resistance to this compound-based antivirals, primarily due to mutations in the influenza A virus M2 protein, is a significant clinical challenge. [, , ] Cross-resistance among different this compound derivatives is also common due to their similar mechanism of action. []
A: While generally considered well-tolerated, certain this compound derivatives can elicit adverse effects. For instance, some adamantanes used as antiviral agents have been associated with central nervous system side effects. [] Thorough toxicological evaluations are essential during drug development to assess potential risks.
A: Researchers continually explore innovative drug delivery approaches to enhance the targeting and efficacy of drugs, including those based on this compound. [, ]
A: Research on biomarkers that can predict the efficacy of this compound-based treatments or monitor treatment response is an active area of investigation. [, ]
ANone: Various analytical techniques are employed to characterize and quantify this compound and its derivatives.
- NMR spectroscopy: Widely used to determine the structure and purity of synthesized compounds. [, ]
- Chromatographic techniques (GC-MS, HPLC): Employed for the separation and identification of this compound derivatives in complex mixtures. [, ]
- Mass spectrometry: Used for determining the molecular weight and structural information. [, ]
A: Research on the environmental fate and effects of this compound and its derivatives is crucial to understanding their potential impact. [, ] Developing environmentally friendly synthesis routes and degradation pathways is essential to minimize any negative ecological consequences.
A: this compound, being highly lipophilic, exhibits poor solubility in aqueous media. [, ] This property can influence its bioavailability and formulation. Researchers are exploring strategies to enhance its solubility, such as synthesizing derivatives with polar substituents.
A: Analytical methods used in this compound research undergo rigorous validation to ensure accuracy, precision, and specificity. []
A: Stringent quality control measures are crucial throughout the development, manufacturing, and distribution of this compound-containing products to ensure their safety and efficacy. []
A: Understanding the potential immunogenicity of this compound derivatives is vital, especially for those intended for therapeutic use. [] Researchers are investigating strategies to minimize potential immune responses.
A: Drug transporters play a critical role in the absorption, distribution, and elimination of drugs. [] Studying the interactions between this compound derivatives and these transporters can help optimize drug delivery and efficacy.
A: The potential for this compound derivatives to interact with drug-metabolizing enzymes like cytochrome P450s is an important consideration during drug development. [] Understanding and mitigating these interactions can prevent potential drug-drug interactions and improve treatment outcomes.
A: this compound's biocompatibility is a crucial factor for its use in biomedical applications. [] Research on its biodegradability is essential for assessing its long-term safety and environmental impact.
A: Researchers continually seek alternatives to address the limitations of existing drugs, including those based on this compound. [] Evaluating the performance, cost, and environmental impact of these alternatives is crucial for identifying the most suitable options.
A: Implementing sustainable practices for this compound synthesis, use, and disposal is crucial. [] This includes developing efficient recycling methods and environmentally responsible waste management strategies.
A: Access to advanced research infrastructure and resources, including computational tools, databases, and specialized equipment, is essential for driving innovation in the field of this compound research. []
A: this compound has a rich history in chemistry and medicinal chemistry. [, , , ] Recognizing the milestones and contributions of researchers in the field provides valuable context for future endeavors.
A: this compound's unique properties lend themselves to diverse applications, fostering collaborations among chemists, biologists, material scientists, and other disciplines. [] This interdisciplinary approach is crucial for unlocking new possibilities and advancing the field.
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